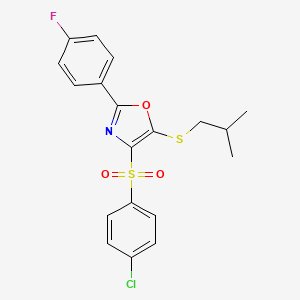
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, commonly known as CFI-400945, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of oxazole compounds and has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a crucial role in the DNA damage response pathway. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
Wirkmechanismus
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and helps to prevent the replication of damaged DNA. 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole inhibition has been identified as a promising strategy for cancer treatment, as cancer cells are often more reliant on the DNA damage response pathway than normal cells. CFI-400945 binds to the ATP-binding site of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole and inhibits its activity, leading to the disruption of the DNA damage response pathway and ultimately, cell death in cancer cells.
Biochemische Und Physiologische Effekte
CFI-400945 has been shown to have potent antitumor activity in preclinical models of cancer. The compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, CFI-400945 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CFI-400945 is its potent antitumor activity in preclinical models of cancer. The compound has shown promising results in various cancer types and has been shown to sensitize cancer cells to DNA-damaging agents. In addition, the compound has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of CFI-400945 is its specificity for 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole. While 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole inhibition has been identified as a promising strategy for cancer treatment, it is possible that targeting other proteins in the DNA damage response pathway may be more effective in some cases.
Zukünftige Richtungen
There are several future directions for the development of CFI-400945 as a cancer treatment. One direction is the evaluation of the compound in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Preclinical studies have shown that CFI-400945 can sensitize cancer cells to these agents, suggesting that combination therapy may be more effective than monotherapy. Another direction is the evaluation of the compound in specific cancer types, such as breast cancer and lung cancer, where 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole inhibition has shown promising results. Finally, the development of more potent and selective 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole inhibitors may lead to improved efficacy and reduced toxicity in normal cells.
Synthesemethoden
The synthesis of CFI-400945 involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form the intermediate compound 4-(4-fluorophenylsulfonyl)chloride. This intermediate compound is then reacted with isobutyl mercaptan and 2-bromo-5-nitrothiazole to yield the final product, CFI-400945. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. The compound has shown potent antitumor activity in various cancer types, including breast, lung, and colon cancer. Its mechanism of action involves the inhibition of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, a protein that plays a crucial role in the DNA damage response pathway. By inhibiting 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, CFI-400945 disrupts the repair of DNA damage, leading to cell death in cancer cells.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S2/c1-12(2)11-26-19-18(27(23,24)16-9-5-14(20)6-10-16)22-17(25-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXDHNWTXHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)
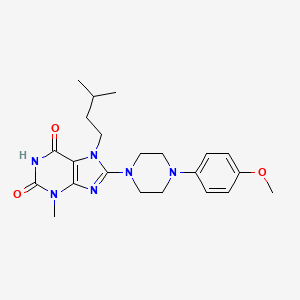
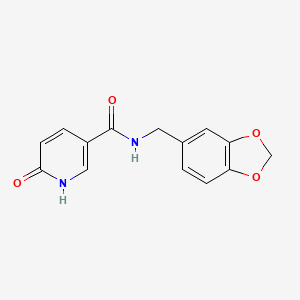
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
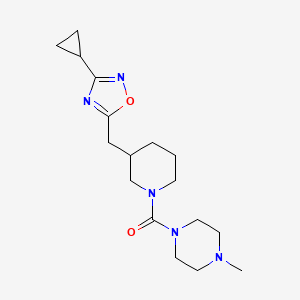
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
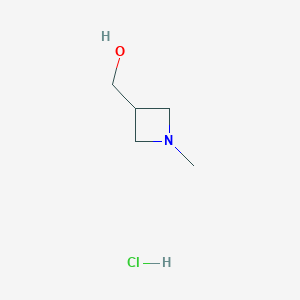
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
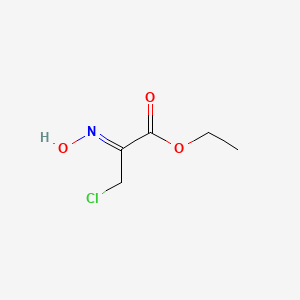
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)